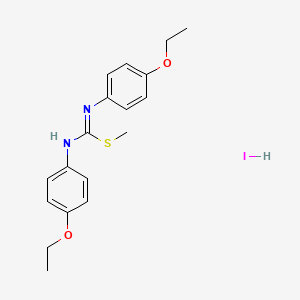

(Z)-N,N'-bis(4-ethoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide

Description

(Z)-N,N'-bis(4-ethoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide is a hydroiodide salt of a methanimidamide derivative featuring two para-substituted 4-ethoxyphenyl groups and a methylsulfanyl moiety. Its Z-configuration denotes the spatial arrangement around the imine bond, influencing its reactivity and intermolecular interactions. The ethoxy (-OC₂H₅) groups enhance solubility in polar solvents due to their electron-donating nature, while the methylsulfanyl (-SCH₃) group contributes to lipophilicity. This compound’s molecular weight is approximately 413 g/mol (estimated from analogs in ) .

Properties

IUPAC Name |

methyl N,N'-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S.HI/c1-4-21-16-10-6-14(7-11-16)19-18(23-3)20-15-8-12-17(13-9-15)22-5-2;/h6-13H,4-5H2,1-3H3,(H,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWFJILJUOESBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)SC.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23IN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide typically involves the reaction of 4-ethoxyaniline with carbon disulfide and methyl iodide. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamimidothioate moiety to a thiourea derivative.

Substitution: The ethoxyphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiourea derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamimidothioate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and biological processes.

Comparison with Similar Compounds

4‑(4‑Methoxyphenyl)‑6‑methyl‑2‑(methylsulfanyl)pyrimidine hydroiodide (4d)

Key Differences :

- Backbone Structure : 4d contains a pyrimidine ring (C₅H₄N₂) instead of a methanimidamide backbone.

- Substituents : A single 4-methoxyphenyl group and a methyl group on the pyrimidine ring.

- Molecular Weight : 366.97 g/mol (C₁₃H₁₅IN₂OS) .

- Synthesis : Prepared via reaction of chloroform (CHCl₃) with methyl iodide (CH₃I), yielding 87% as a yellow solid .

Physicochemical Properties :

- The pyrimidine ring in 4d likely increases π-π stacking interactions compared to the methanimidamide’s planar structure.

- Lower molecular weight (vs. 413 g/mol) may improve crystallinity.

(Z)-N,N'-bis(2-methoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide

Key Differences :

- Substituent Position : Ortho-methoxy (-OCH₃) groups vs. para-ethoxy in the target compound.

- Electronic Effects : Methoxy is less electron-donating than ethoxy due to shorter alkyl chains.

Chlordimeform (Methanimidamide, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-)

Key Differences :

- Substituents : Chlorine (electron-withdrawing) and methyl groups on the phenyl ring vs. ethoxy groups.

- Toxicity : Chlordimeform is prohibited due to human and environmental hazards, highlighting the critical role of substituents in safety profiles .

- Regulatory Status : Banned in some jurisdictions, unlike the target compound, which lacks chlorine .

(Z)-N,N′-bis(propan-2-yl)[(4-nitrophenyl)methoxy]methanimidamide

Key Differences :

- Substituents: Nitro (-NO₂) group (electron-withdrawing) and isopropyl groups.

- Reactivity : Nitro groups reduce basicity of the imine nitrogen, contrasting with ethoxy’s electron-donating effect .

Comparative Data Table

Critical Analysis of Substituent Effects

- Electron-Donating vs. Withdrawing Groups : Ethoxy (target) and methoxy (4d) enhance solubility and basicity, while nitro () and chlorine (chlordimeform) reduce reactivity .

- Steric Considerations : Para-substitution (target) minimizes steric hindrance compared to ortho-methoxy analogs .

- Regulatory and Safety Profiles : Chlorine substituents correlate with toxicity (chlordimeform), whereas ethoxy/methoxy groups may offer safer alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.